molecular formula C22H24N2O5 B6562306 methyl 4-({[(4-phenyloxan-4-yl)methyl]carbamoyl}formamido)benzoate CAS No. 1091035-77-6

methyl 4-({[(4-phenyloxan-4-yl)methyl]carbamoyl}formamido)benzoate

Cat. No. B6562306
CAS RN: 1091035-77-6
M. Wt: 396.4 g/mol
InChI Key: FNIPIOVNWKBTPP-UHFFFAOYSA-N
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Description

Compounds like this often belong to the class of organic compounds known as esters. Esters are compounds derived from carboxylic acids by replacing the -OH group with an -O-alkyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Esters, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These can be determined through various laboratory techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of compounds .

properties

IUPAC Name

methyl 4-[[2-oxo-2-[(4-phenyloxan-4-yl)methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-28-21(27)16-7-9-18(10-8-16)24-20(26)19(25)23-15-22(11-13-29-14-12-22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIPIOVNWKBTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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